molecular formula C11H17NO3 B2612251 tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1251004-19-9

tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2612251
CAS No.: 1251004-19-9
M. Wt: 211.261
InChI Key: SSFIFLZYPGAHGB-JGVFFNPUSA-N
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Description

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[320]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIFLZYPGAHGB-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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